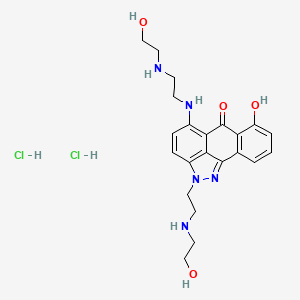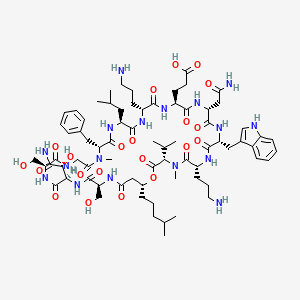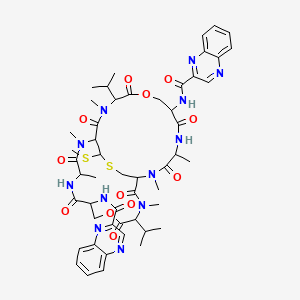
LGD-2226
Vue d'ensemble
Description
LGD-2226 est un modulateur sélectif des récepteurs aux androgènes (SARM) qui a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la fonte musculaire et de l'ostéoporose . Contrairement aux stéroïdes anabolisants traditionnels, les modulateurs sélectifs des récepteurs aux androgènes sont conçus pour cibler sélectivement les récepteurs aux androgènes dans les tissus musculaires et osseux, minimisant ainsi les effets secondaires indésirables sur d'autres organes .
Méthodes De Préparation
La synthèse du LGD-2226 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinoléine. L'intermédiaire clé, la 6-(bis-(2,2,2-trifluoroéthyl)amino)-4-trifluorométhyl-1H-quinoléin-2-one, est synthétisée par une série de réactions impliquant une halogénation, une substitution nucléophile et une cyclisation . Les conditions réactionnelles comprennent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide
Analyse Des Réactions Chimiques
LGD-2226 subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent modifier le noyau de la quinoléine, modifiant potentiellement son activité biologique.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux récepteurs aux androgènes dans les tissus musculaires et osseux . Cette liaison active le récepteur aux androgènes, conduisant à une augmentation de la synthèse protéique et de la croissance musculaire, ainsi qu'à une amélioration de la densité minérale osseuse . La sélectivité du composé pour les récepteurs aux androgènes dans des tissus spécifiques minimise son impact sur d'autres organes, réduisant ainsi le risque d'effets secondaires couramment associés aux stéroïdes anabolisants traditionnels .
Applications De Recherche Scientifique
Mécanisme D'action
LGD-2226 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues . This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth, as well as enhanced bone mineral density . The compound’s selectivity for androgen receptors in specific tissues minimizes its impact on other organs, reducing the risk of side effects commonly associated with traditional anabolic steroids .
Comparaison Avec Des Composés Similaires
LGD-2226 fait partie d'une classe de composés appelés modulateurs sélectifs des récepteurs aux androgènes. Les composés similaires comprennent:
Ostarine (MK-2866) : Un modulateur sélectif des récepteurs aux androgènes qui a été étudié pour son potentiel à traiter la fonte musculaire et l'ostéoporose.
Comparé à ces composés, this compound est unique dans sa capacité à cibler sélectivement les récepteurs aux androgènes dans les tissus musculaires et osseux sans affecter de manière significative d'autres organes . Cette sélectivité en fait un candidat prometteur pour des applications thérapeutiques avec moins d'effets secondaires.
Propriétés
IUPAC Name |
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPQWIGZUGPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186546 | |
| Record name | LGD-2226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328947-93-9 | |
| Record name | LGD 2226 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328947-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LGD-2226 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328947939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LGD-2226 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LGD-2226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 328947-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LGD-2226 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI376RM5MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















